molecular formula C13H19N5O2 B7417935 N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine

N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine

Cat. No.: B7417935
M. Wt: 277.32 g/mol
InChI Key: MCIBPKIMQAQPFG-UHFFFAOYSA-N
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Description

N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine is a chemical compound known for its unique structure and properties. It belongs to the class of purine derivatives, which are significant in various biological processes. This compound is characterized by the presence of a dimethylamino group at the 9-position of the purine ring and an oxan-4-yloxymethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine exerts its effects involves its interaction with specific molecular targets. It is known to inhibit serine/threonine protein kinases, which play a crucial role in cell cycle regulation. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell division and proliferation .

Comparison with Similar Compounds

  • N,N-dimethyladenine
  • 6-dimethylaminopurine
  • N6,N6-dimethyladenosine

Comparison: N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine is unique due to the presence of the oxan-4-yloxymethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like N,N-dimethyladenine, it exhibits higher specificity and potency in inhibiting certain enzymes. This uniqueness makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-17(2)12-11-13(15-7-14-12)18(8-16-11)9-20-10-3-5-19-6-4-10/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIBPKIMQAQPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2COC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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